Cas no 3868-05-1 (1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose)

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is a chemically modified carbohydrate derivative featuring a 1,6-anhydro bridge and a p-toluenesulfonyl (tosyl) group at the C-2 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of glycosides and other functionalized sugar derivatives. The rigid 1,6-anhydro structure enhances stability, while the tosyl group provides a reactive site for nucleophilic substitution, enabling selective functionalization. Its well-defined stereochemistry makes it valuable for stereoselective transformations in carbohydrate chemistry. This compound is commonly used in research settings for the development of glycoconjugates, chiral auxiliaries, and pharmaceutical precursors. Proper handling under anhydrous conditions is recommended due to its sensitivity to hydrolysis.
1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose structure
3868-05-1 structure
Product name:1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
CAS No:3868-05-1
MF:C13H16O7S
MW:316.32694
CID:296707
PubChem ID:10543415

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranose, 1,6-anhydro-,2-(4-methylbenzenesulfonate)
    • 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
    • 1,6-ANHYDRO-2-O-P-TOLUENESULFONYL-B-D-GLUCOPYRANOSE
    • [(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate
    • SCHEMBL2456909
    • DTXSID40441574
    • (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
    • W-200582
    • (1R,2S,3S,4R,5R)-2,3-DIHYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENESULFONATE
    • 1,6-Anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose
    • 1,6-Anhydro-2-O-p-toluenesulfonyl-
    • 3868-05-1
    • 1,6-Anhydro-2-O-p-toluenesulfonyl--D-glucopyranose
    • A-D-glucopyranose
    • Inchi: InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
    • InChI Key: SLBPXGGBTQVDQH-UJPOAAIJSA-N
    • SMILES: CC1C=CC(S(O[C@@H]2[C@@H](O)[C@H](O)[C@H]3CO[C@@H]2O3)(=O)=O)=CC=1

Computed Properties

  • Exact Mass: 316.06200
  • Monoisotopic Mass: 316.06167402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 117-119 ºC
  • Boiling Point: 549.12 °C at 760 mmHg
  • Flash Point: 285.898 °C
  • Solubility: Slightly soluble (1.9 g/l) (25 º C),
  • PSA: 110.67000
  • LogP: 0.62660

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A658265-50mg
1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
3868-05-1
50mg
$ 104.00 2023-04-19
TRC
A658265-100mg
1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
3868-05-1
100mg
$ 173.00 2023-04-19
TRC
A658265-25mg
1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
3868-05-1
25mg
$ 69.00 2023-04-19
TRC
A658265-1g
1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
3868-05-1
1g
$ 1326.00 2023-04-19

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose Production Method

Additional information on 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose

Introduction to 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose (CAS No. 3868-05-1)

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is a well-characterized oligosaccharide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 3868-05-1, is a key intermediate in the synthesis of various glycosidic structures and has been extensively studied for its potential applications in drug development and carbohydrate chemistry. The unique structural features of this compound, particularly the presence of a 1,6-anhydro core and a p-toluenesulfonyl (tosyl) group at the 2-position, make it a valuable tool for researchers exploring glycosylation reactions and carbohydrate-based therapeutics.

The p-toluenesulfonyl moiety in 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose enhances its reactivity and stability, making it an ideal candidate for use in protecting group strategies in carbohydrate chemistry. This derivative is particularly useful in the synthesis of complex glycosides, where the tosyl group provides a stable handle for further functionalization while maintaining the integrity of the glycosidic linkage. The 1,6-anhydro configuration introduces a reactive site that can be selectively modified, allowing for controlled synthesis of oligosaccharides with precise structural motifs.

In recent years, there has been growing interest in the development of carbohydrate-based drugs due to their unique biological activities and low immunogenicity. 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose has been employed in several synthetic pathways leading to novel glycoside antibiotics, antiviral agents, and anti-inflammatory drugs. Its role as a precursor in the synthesis of these compounds underscores its importance in medicinal chemistry. For instance, researchers have utilized this intermediate to develop novel lectin inhibitors, which have shown promise in treating inflammatory diseases by modulating glycan-mediated interactions.

One of the most compelling applications of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose is in the field of glycobiology, where it serves as a critical building block for studying glycoprotein function and structure. Glycoproteins are involved in numerous biological processes, including cell signaling, immune responses, and pathogen recognition. By synthesizing glycoproteins using derivatives like 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, scientists can gain insights into how these molecules contribute to health and disease. This has led to significant advancements in understanding diseases such as cancer, where aberrant glycosylation patterns are often observed.

The synthetic utility of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose extends beyond academic research; it has also found practical applications in industrial processes. For example, pharmaceutical companies have adopted this compound as a key intermediate in large-scale production of therapeutic glycosides. Its stability under various reaction conditions makes it an attractive choice for industrial-scale synthesis, ensuring consistent quality and yield. Additionally, the ease with which it can be modified allows for rapid optimization of synthetic routes, reducing production costs and time-to-market for new drugs.

Recent advancements in enzymatic glycosylation have further highlighted the importance of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose as a substrate for developing novel biocatalysts. Enzymatic approaches offer several advantages over traditional chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact. Researchers have engineered enzymes capable of recognizing this compound as a substrate to produce complex glycosides with high efficiency. These biocatalysts are being explored for their potential to revolutionize the synthesis of carbohydrate-based therapeutics.

The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose in drug discovery is not limited to its use as an intermediate; it also serves as a scaffold for designing novel bioactive molecules. By modifying its structure or incorporating additional functional groups, scientists can generate libraries of compounds with tailored biological properties. This approach has led to the identification of several lead compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-cancer properties by targeting specific glycosylation patterns on cancer cells.

The chemical properties of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose make it an excellent candidate for studying carbohydrate-protein interactions. These interactions are crucial for understanding many biological processes and have been implicated in diseases such as Alzheimer's and Parkinson's. By using this compound as a probe molecule, researchers can dissect how carbohydrates modulate protein function and identify potential therapeutic targets. This line of investigation has opened new avenues for developing treatments based on carbohydrate-based strategies.

In conclusion,1,6-Anhydro-2-O-p-toluenesulfonyl-\beta-D-glucopyranose (CAS No 3868 05 1) is a versatile and highly valuable compound with broad applications across multiple disciplines。 Its unique structural features, coupled with its reactivity, make it indispensable in synthetic chemistry, medicinal chemistry, and glycobiology。 As research continues to uncover new uses for this compound, its significance is expected to grow, contributing further to advancements in drug development and our understanding of biological processes at the molecular level。

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